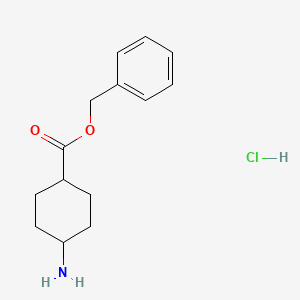

trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride

Beschreibung

trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 1218764-46-5) is a cyclohexane-based derivative featuring a benzyl ester group and an amine substituent in the trans configuration. This compound is structurally characterized by a carboxylate ester (benzyl group) at position 1 and an amino group at position 4 of the cyclohexane ring, with the trans arrangement conferring distinct physicochemical properties. Its molecular formula is inferred as C₁₄H₁₈ClNO₂, derived from structural analogs such as methyl 4-aminocyclohexanecarboxylate hydrochloride (C₈H₁₆ClNO₂) by replacing the methyl ester with a benzyl group .

Key applications include its use as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics or kinase inhibitors, where the trans configuration enhances steric stability and binding specificity .

Eigenschaften

IUPAC Name |

benzyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIQHWARSLKWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . The process is carried out under low hydrogen pressure, making it suitable for industrial applications .

Industrial Production Methods: The industrial production of this compound involves a one-pot process where the trans ratio is more than 75% . This method is efficient and cost-effective, making it ideal for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed: The major products formed from these reactions include various derivatives of 4-aminocyclohexanecarboxylic acid, which are used in the synthesis of active pharmaceutical ingredients .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is extensively utilized as an intermediate in organic synthesis. It plays a crucial role in the development of novel chemical entities, including:

- Pharmaceuticals : It is involved in synthesizing active pharmaceutical ingredients (APIs) that target various diseases.

- Specialty Chemicals : The compound is used to produce specialty chemicals with specific applications in industries such as agriculture and materials science .

Biochemical Research

In biochemical studies, this compound has been shown to interact with several enzymes and proteins:

- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes like adenosine deaminase and acetylcholinesterase, which are critical in neurotransmission and purine metabolism .

- Cellular Effects : It influences cellular processes by modulating cell signaling pathways and gene expression, making it valuable for studies on cellular metabolism and function.

Medicinal Chemistry

In medicinal chemistry, this compound is pivotal for developing therapeutic agents:

- Drug Development : It is used as a precursor for synthesizing drugs targeting various conditions, including neurodegenerative diseases and inflammation .

- Optically Active Compounds : Its derivatives are employed to create optically active compounds necessary for specific pharmacological activities .

Case Studies

Several case studies illustrate the practical applications of this compound:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Methyl esters (e.g., M1985, M1986) exhibit lower boiling points (~255°C) due to reduced steric hindrance and molecular size .

Stereochemical Effects :

- The trans configuration in the target compound and M1986 reduces steric strain compared to cis analogs (e.g., M1985), improving thermal stability and crystallinity .

Substituent Variations: The aminomethyl variant (CAS: 54640-02-7) introduces an additional methylene group, altering solubility and hydrogen-bonding capacity, which may affect receptor binding in medicinal chemistry .

Biologische Aktivität

Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is a chemical compound recognized for its diverse applications in biochemical research and pharmaceutical development. As a derivative of 4-aminocyclohexanecarboxylic acid, it possesses unique structural properties that enable significant interactions with various biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzyl group attached to the cyclohexane ring, influencing its reactivity and interactions. The molecular formula is CHClNO, with a molecular weight of approximately 229.72 g/mol. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals due to its ability to modify biological pathways.

The biological activity of this compound is largely attributed to its role as an inhibitor of specific enzymes and its interactions with cellular pathways.

Enzyme Inhibition

- Adenosine Deaminase Inhibition : This compound has been shown to inhibit adenosine deaminase, an enzyme critical for purine metabolism. This inhibition can affect cellular energy levels and signaling pathways, potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases.

- Cholinesterase Inhibition : this compound also inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission, which may have implications for neurodegenerative diseases.

Biological Effects

The compound's biological effects can vary based on dosage and cellular context:

- Cellular Metabolism : It influences metabolic pathways by affecting the levels of various metabolites through enzyme interaction.

- Cell Signaling : The compound modulates cell signaling pathways, potentially impacting gene expression and cellular function.

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties:

- Absorption and Distribution : The compound's distribution within tissues is influenced by its binding to proteins and transporters, which affects its localization in cells.

- Metabolism : It undergoes metabolic transformations that can alter its biological activity and toxicity profiles.

Research Applications

This compound has been extensively studied for its potential applications in various fields:

Pharmaceutical Development

This compound serves as a precursor in the synthesis of important pharmaceutical agents, including analogs of daunorubicin and doxorubicin—key chemotherapeutic drugs.

Case Studies

- Neuroprotective Effects : A study demonstrated that compounds structurally related to this compound exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting cholinesterases.

- Anti-inflammatory Potential : Research indicated that the compound could modulate inflammatory responses through its effects on adenosine metabolism, suggesting potential use in treating inflammatory disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl trans-4-aminocyclohexanecarboxylate | Similar backbone | Mild cholinesterase inhibition |

| trans-4-Aminocyclohexanecarboxylic acid | Lacks benzyl group | Limited enzyme interaction |

The presence of the benzyl group in this compound enhances its reactivity and biological interactions compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-benzyl 4-aminocyclohexanecarboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process starting with cyclohexene derivatives. A common approach involves:

Amination : Introduce the amino group at the trans-4 position of cyclohexanecarboxylate using catalytic hydrogenation or reductive amination .

Benzylation : Protect the amine group via benzylation under basic conditions (e.g., benzyl chloride in the presence of NaHCO₃) .

Hydrochloride Formation : React the free base with HCl gas in anhydrous ether to form the hydrochloride salt .

- Optimization : Use factorial design experiments to adjust reaction time, temperature, and stoichiometry. Monitor intermediates via TLC or HPLC for yield improvement .

Q. How can researchers confirm the stereochemical purity of trans-benzyl 4-aminocyclohexanecarboxylate hydrochloride?

- Methodological Answer :

- NMR Analysis : Compare -NMR chemical shifts to known trans isomers. For example, axial protons in trans-substituted cyclohexanes exhibit distinct splitting patterns (e.g., δ 1.05–0.72 ppm for equatorial protons in trans-ethyl analogs) .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers and quantify stereochemical purity (>98% is typical for research-grade material) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Use a respirator if handling powdered forms in high concentrations .

- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong bases .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of 4-aminocyclohexanecarboxylate derivatives impact their reactivity in downstream applications?

- Methodological Answer :

- Comparative Studies : Synthesize both isomers and compare their reactivity in model reactions (e.g., coupling with activated esters). For example, trans isomers often exhibit lower steric hindrance, enhancing nucleophilic attack rates .

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates, correlating stereochemistry with activation energy differences .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Design experiments to test degradation kinetics at pH 2–12. Use HPLC-MS to identify breakdown products (e.g., benzyl alcohol from ester hydrolysis) .

- Data Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., temperature fluctuations during storage) .

Q. How can researchers optimize analytical methods (e.g., HPLC) for quantifying trace impurities in this compound?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Adjust flow rate to 1.0 mL/min for baseline separation of impurities .

- Validation : Perform spike-and-recovery tests with known impurities (e.g., cis isomers, benzyl chloride residues) to validate method accuracy (RSD <2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.